![molecular formula C10H14N2O5 B584016 [3'-13C]胸腺嘧啶 CAS No. 478511-06-7](/img/structure/B584016.png)

[3'-13C]胸腺嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

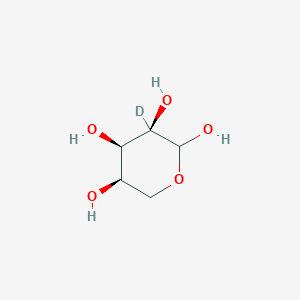

[3’-13C]Thymidine: is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 3’ position of the thymidine molecule. Thymidine itself is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. It pairs with deoxyadenosine in double-stranded DNA, playing a crucial role in the replication and transcription of genetic information .

科学研究应用

Chemistry:

Isotope Tracing: [3’-13C]Thymidine is used as a tracer in metabolic studies to track the incorporation of thymidine into DNA.

Biology:

Cell Proliferation Studies: It is used to measure DNA synthesis and cell proliferation by incorporating into newly synthesized DNA strands.

Medicine:

Cancer Research: [3’-13C]Thymidine is used in cancer research to study the effects of anti-cancer drugs on DNA synthesis and cell division.

Industry:

Pharmaceutical Development: It is used in the development of new drugs and therapies that target DNA synthesis and repair mechanisms.

作用机制

Target of Action

The primary targets of [3’-13C]Thymidine are Thymidine Kinase 1 (TK1) and Thymidine Phosphorylase (TYMP) . TK1 is a DNA salvage pathway enzyme involved in regenerating thymidine for DNA synthesis and DNA damage . TYMP, on the other hand, plays dual roles as a tumor growth factor and a key activation enzyme of anticancer metabolites .

Mode of Action

[3’-13C]Thymidine, being a thymidine analog, interacts with its targets by getting incorporated into the DNA synthesis process. Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in the S phase .

Biochemical Pathways

[3’-13C]Thymidine affects the DNA salvage pathway and the de novo synthesis pathway . In the salvage pathway, thymidine monophosphate (dTMP) is produced by thymidine phosphorylation catalyzed by thymidine kinases . In the de novo pathway, deoxyuridylate (dUMP) is converted to dTMP by thymidylate synthase . These pathways are crucial for DNA synthesis and cellular growth .

Pharmacokinetics

It is known that thymidine is a small molecule and can be transported across the cell membrane by facilitated diffusion .

Result of Action

The molecular and cellular effects of [3’-13C]Thymidine’s action are primarily related to DNA synthesis and cellular proliferation. Thymidine-induced cell-cycle arrest has no effect on the apoptosis or DNA damage of the cancer cell lines . This suggests that [3’-13C]Thymidine targets a key factor in the cell cycle, and its treatment protects healthy cells from the DNA damage and apoptosis caused by certain treatments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [3’-13C]Thymidine. For instance, the presence of certain enzymes in the environment can affect the hypermodification of thymidine . Moreover, the genes encoding thymidine hypermodifying enzymes are widespread in natural populations of bacterial viruses, suggesting that environmental factors might influence the action of [3’-13C]Thymidine .

生化分析

Biochemical Properties

[3’-13C]Thymidine participates in numerous biochemical reactions, primarily involving DNA synthesis and repair . It interacts with several enzymes, including thymidine kinase, which phosphorylates thymidine to form thymidine monophosphate, a precursor for DNA synthesis .

Cellular Effects

[3’-13C]Thymidine influences various cellular processes. It is critical for DNA replication, and its incorporation can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, [3’-13C]Thymidine is used to synchronize cells in various phases of the cell cycle .

Molecular Mechanism

The molecular mechanism of [3’-13C]Thymidine primarily involves its conversion into thymidine triphosphate (dTTP), which is incorporated into DNA during replication . This process involves several enzymes, including thymidine kinase and nucleotide diphosphate kinase .

Temporal Effects in Laboratory Settings

The effects of [3’-13C]Thymidine can change over time in laboratory settings. For instance, it has been used to track DNA synthesis over time in cell proliferation studies . Its stability and non-radioactive nature make it ideal for long-term studies.

Dosage Effects in Animal Models

The effects of [3’-13C]Thymidine can vary with different dosages in animal models. High doses of thymidine can lead to imbalances in the nucleotide pool, potentially causing DNA replication stress and cell cycle arrest .

Metabolic Pathways

[3’-13C]Thymidine is involved in the nucleotide salvage pathway, where it is phosphorylated by thymidine kinase to form thymidine monophosphate . This is then further phosphorylated to form dTTP, which is incorporated into DNA .

Transport and Distribution

[3’-13C]Thymidine is transported into cells via nucleoside transporters . Once inside the cell, it is distributed to the cytoplasm where it is phosphorylated by thymidine kinase .

Subcellular Localization

[3’-13C]Thymidine and its phosphorylated forms are primarily located in the cytoplasm, but can also be found in the nucleus where they are incorporated into DNA . The localization of [3’-13C]Thymidine and its metabolites can be influenced by various factors, including cell cycle stage and DNA damage response .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of [3’-13C]Thymidine typically involves the incorporation of the carbon-13 isotope into the thymidine molecule. This can be achieved through various synthetic routes, including:

Chemical Synthesis: Starting from labeled precursors, the carbon-13 isotope is introduced at the desired position through a series of chemical reactions. This often involves the use of labeled glucose or other carbon-13 enriched compounds.

Enzymatic Synthesis: Enzymes such as thymidine phosphorylase can be used to catalyze the incorporation of the carbon-13 isotope into thymidine.

Industrial Production Methods: Industrial production of [3’-13C]Thymidine involves large-scale synthesis using optimized chemical or enzymatic methods. The process is designed to ensure high yield and purity of the labeled compound, often involving multiple purification steps such as chromatography.

化学反应分析

Types of Reactions:

Oxidation: [3’-13C]Thymidine can undergo oxidation reactions, where the hydroxyl group at the 3’ position is oxidized to form a ketone or aldehyde.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

Substitution: The hydroxyl group at the 3’ position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products:

Oxidation Products: 3’-keto-thymidine.

Reduction Products: 3’-hydroxy-thymidine.

Substitution Products: Various substituted thymidine derivatives depending on the nucleophile used.

相似化合物的比较

Deoxythymidine: The unlabeled form of thymidine.

5-Bromo-2’-deoxyuridine: A thymidine analog used in cell proliferation studies.

Azidothymidine (AZT): An anti-retroviral drug used in the treatment of HIV.

Uniqueness: [3’-13C]Thymidine is unique due to the incorporation of the carbon-13 isotope, which allows for precise tracking and analysis in various scientific studies. This makes it a valuable tool in research applications where understanding the dynamics of DNA synthesis and repair is crucial.

属性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-HJYJAITLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[13C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[3-13C]Ribose](/img/structure/B583934.png)

![Ethanone, 1-[4-(aminooxy)-2-hydroxyphenyl]- (9CI)](/img/new.no-structure.jpg)

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

![5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine](/img/structure/B583952.png)